molecular formula C19H28O12 B115324 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside CAS No. 150412-80-9

4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside

Cat. No. B115324
M. Wt: 448.4 g/mol
InChI Key: PJFQMORRZLJWQE-BAGUKLQFSA-N
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Description

The compound is a glycoside, which is a type of molecule where a sugar is bound to another functional group via a glycosidic bond. Glycosides have many roles in living organisms, including storage and transport of carbohydrates in plants and DNA and RNA in cells .


Synthesis Analysis

Glycosides are typically synthesized in a process called glycosylation. One common method involves using a glycosyl donor (like a sugar molecule) and a glycosyl acceptor (like the 4-Methoxyphenyl group), and a catalyst to facilitate the reaction .


Molecular Structure Analysis

The molecular structure of glycosides involves a sugar part and a non-sugar part (the aglycone). The sugar part can be any type of sugar, like glucose or galactose, and the non-sugar part can be a wide variety of molecules .


Chemical Reactions Analysis

Glycosides can participate in various chemical reactions. One of the most common is hydrolysis, where the glycoside bond is broken down with the addition of a water molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of glycosides can vary widely. They are typically crystalline solids that are soluble in water and have sweet tastes .

Scientific Research Applications

Synthesis and Anti-Metastatic Activity Exploration

A key application of 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside is in the synthesis of glycoside clusters. Meng et al. (2002) demonstrated a concise and effective route for synthesizing these clusters by free-radical addition. These glycoside clusters are significant for exploring anti-metastatic activity, indicating a potential role in cancer research (Meng et al., 2002).

Glycosidase Activity Assays

In clinical chemistry, the compound is used in colorimetric assays for enzymes like N-acetyl-beta-D-glucosaminidase and beta-D-galactosidase. Yuen et al. (1982) described the synthesis of related substrates and their application in assays, which are crucial in studying renal disease and other medical conditions (Yuen et al., 1982).

Synthesis of Complex Carbohydrates

The compound also plays a role in synthesizing complex carbohydrates. For example, Zhang and Zhu (2014) used it for synthesizing a polysaccharide repeating unit from Calocybe indica, an edible mushroom. This synthesis approach helps understand the structure and potential applications of such polysaccharides (Zhang & Zhu, 2014).

Study of Proteoglycan Biosynthesis

4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside is used to create sulfoforms of certain trisaccharides. Thollas and Jacquinet (2004) reported its use in studying the biosynthesis and sorting of proteoglycans, crucial for understanding cell signaling and molecular biology (Thollas & Jacquinet, 2004).

Safety And Hazards

The safety and hazards of glycosides can vary widely depending on the specific compound. Some glycosides are benign and are used in food and medicine, while others can be toxic .

Future Directions

The study of glycosides is a very active area of research, with many potential applications in medicine and other fields. Future research may focus on developing new methods for synthesizing glycosides, studying their properties, and exploring their potential uses .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O12/c1-27-8-2-4-9(5-3-8)28-18-16(26)14(24)17(11(7-21)30-18)31-19-15(25)13(23)12(22)10(6-20)29-19/h2-5,10-26H,6-7H2,1H3/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFQMORRZLJWQE-BAGUKLQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466382
Record name 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside

CAS RN

150412-80-9
Record name 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
MM Baleiras-Couto, R Guedes, FL Duarte, AM Fortes… - Fermentation, 2023 - mdpi.com
The influence of terroir in determining wine sensory properties is supported by the specific grape microbiome and metabolome, which provide distinct regional wine characteristics. In …
Number of citations: 2 www.mdpi.com

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